

# Spectroscopic Analysis of Pentane-3-thiol: A Technical Guide

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## Compound of Interest

Compound Name: Pentane-3-thiol

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This technical guide provides an in-depth overview of the spectroscopic data for **pentane-3-thiol**, a key organosulfur compound. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and utilization in research and development.

## Molecular Structure and Spectroscopic Overview

**Pentane-3-thiol** ( $C_5H_{12}S$ ) is a thiol with the sulfhydryl group attached to the third carbon of the pentane chain. Its structure gives rise to a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and quality control.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **pentane-3-thiol**.

### $^{13}C$ NMR Data

The  $^{13}C$  NMR spectrum of **pentane-3-thiol** in chloroform-d ( $CDCl_3$ ) shows three distinct signals, corresponding to the three unique carbon environments in the molecule due to its symmetry.<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
44.59	C3 (CH-SH)
31.42	C2, C4 (CH <sub>2</sub> )
11.55	C1, C5 (CH <sub>3</sub> )

## <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum provides information on the different types of protons and their neighboring environments. For **pentane-3-thiol**, one would expect to see signals for the methyl (CH<sub>3</sub>), methylene (CH<sub>2</sub>), methine (CH), and thiol (SH) protons. Due to the molecule's symmetry, the two ethyl groups are equivalent.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Proton Assignment	Multiplicity	Integration
~2.7	CH-SH	Quintet	1H
~1.6	SH	Triplet	1H
~1.5	CH <sub>2</sub>	Quintet	4H
~0.9	CH <sub>3</sub>	Triplet	6H

Note: The thiol proton (SH) signal can be broad and its coupling may not always be resolved. Its chemical shift is also highly dependent on concentration and solvent.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands in the IR spectrum of **pentane-3-thiol** are characteristic of its alkane structure and the thiol group.

Wavenumber (cm <sup>-1</sup> )	Bond Vibration	Intensity
~2960-2850	C-H stretch (alkane)	Strong
~2550	S-H stretch (thiol)	Weak
~1465	C-H bend (alkane)	Medium

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **pentane-3-thiol** results in the formation of a molecular ion and various fragment ions, which are useful for determining its molecular weight and aspects of its structure.<sup>[2][3]</sup>

m/z	Ion	Notes
104	[C <sub>5</sub> H <sub>12</sub> S] <sup>+•</sup>	Molecular Ion (M <sup>+•</sup> ) <sup>[2][3]</sup>
75	[C <sub>3</sub> H <sub>7</sub> S] <sup>+</sup>	Loss of an ethyl radical (•C <sub>2</sub> H <sub>5</sub> )
61	[C <sub>2</sub> H <sub>5</sub> S] <sup>+</sup>	Alpha-cleavage
47	[CH <sub>3</sub> S] <sup>+</sup>	Rearrangement and fragmentation
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	Base Peak
29	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	Ethyl cation

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **pentane-3-thiol** in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:

- Place the sample in a 400 MHz (or higher) NMR spectrometer.
- Acquire a one-dimensional  $^1\text{H}$  spectrum using a standard pulse program.
- Typical parameters include a spectral width of 15 ppm, 8-16 scans, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Using the same sample, acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters on a 100 MHz (for  $^{13}\text{C}$ ) spectrometer include a spectral width of 200-220 ppm, a larger number of scans (e.g., 128 or more) due to the low natural abundance of  $^{13}\text{C}$ , an acquisition time of ~1 second, and a relaxation delay of 2 seconds.

## IR Spectroscopy Protocol

- Sample Preparation: As **pentane-3-thiol** is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Data Acquisition:
  - Place the salt plates in the sample holder of an FTIR spectrometer.
  - Record a background spectrum of the clean salt plates.
  - Record the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

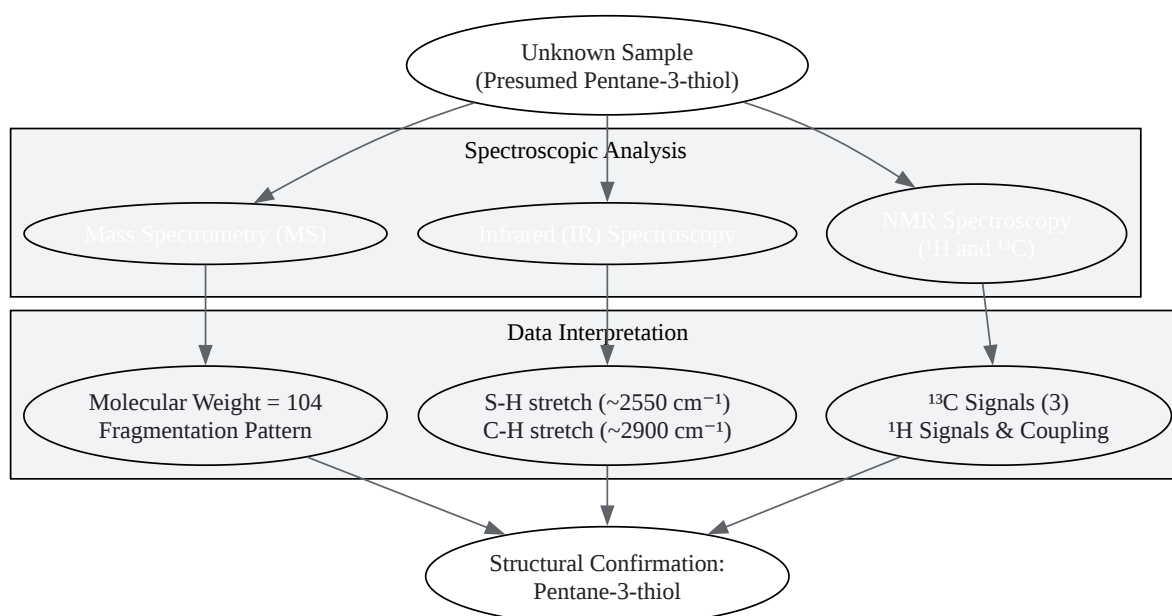
## Mass Spectrometry Protocol

- Sample Introduction: Introduce a small amount of **pentane-3-thiol** into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for volatile liquids.
- Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.[\[2\]](#)

- Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: A detector records the abundance of each ion at a specific mass-to-charge ratio ( $m/z$ ).

## Logical Workflow for Structural Elucidation

The combination of these spectroscopic techniques provides a comprehensive characterization of **pentane-3-thiol**.



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